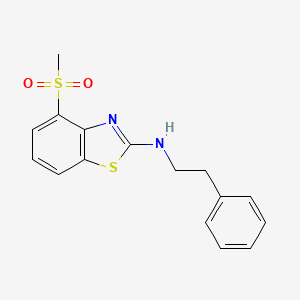![molecular formula C14H18N6O3 B12267743 5-methoxy-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12267743.png)
5-methoxy-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-metoxi-2-{[1-(1-metil-1H-1,2,3-triazol-4-carbonil)piperidin-4-il]oxi}pirimidina es un compuesto orgánico sintético que pertenece a la clase de compuestos heterocíclicos. Presenta un anillo de pirimidina sustituido con un grupo metoxi y una porción triazol-piperidina.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-metoxi-2-{[1-(1-metil-1H-1,2,3-triazol-4-carbonil)piperidin-4-il]oxi}pirimidina típicamente implica múltiples pasos, comenzando con precursores disponibles comercialmente. Una ruta común implica la formación del anillo de triazol a través de una reacción de cicloadición dipolar 1,3 entre una azida y un alquino.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y reducir los costos. Esto puede incluir el uso de reactores de flujo continuo, la detección de alto rendimiento de catalizadores y técnicas de reciclaje de solventes para mejorar la eficiencia y la sostenibilidad del proceso .
Análisis De Reacciones Químicas
Tipos de Reacciones
5-metoxi-2-{[1-(1-metil-1H-1,2,3-triazol-4-carbonil)piperidin-4-il]oxi}pirimidina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo metoxi se puede oxidar para formar un aldehído o ácido carboxílico correspondiente.
Reducción: El anillo de triazol se puede reducir bajo condiciones específicas para producir un derivado de dihidrotriazol.
Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de aluminio y litio y nucleófilos como metóxido de sodio. Las condiciones de reacción típicamente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo metoxi puede producir aldehídos o ácidos sustituidos con metoxi, mientras que la reducción del anillo de triazol puede producir derivados de dihidrotriazol .
Aplicaciones Científicas De Investigación
5-metoxi-2-{[1-(1-metil-1H-1,2,3-triazol-4-carbonil)piperidin-4-il]oxi}pirimidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Sirve como sonda en ensayos bioquímicos para estudiar la actividad enzimática e interacciones proteicas.
Medicina: Tiene posibles aplicaciones terapéuticas debido a su capacidad de interactuar con dianas biológicas específicas, lo que la convierte en una candidata para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas .
Mecanismo De Acción
El mecanismo de acción de 5-metoxi-2-{[1-(1-metil-1H-1,2,3-triazol-4-carbonil)piperidin-4-il]oxi}pirimidina involucra su interacción con dianas moleculares específicas, como enzimas o receptores. Los anillos de triazol y pirimidina pueden formar enlaces de hidrógeno e interacciones π-π con residuos de aminoácidos en los sitios activos de las enzimas, lo que lleva a la inhibición o modulación de la actividad enzimática. Además, el compuesto puede interactuar con las vías celulares involucradas en la transducción de señales y la expresión génica .
Comparación Con Compuestos Similares
Compuestos Similares
5-metoxi-2-metilindol: Otro heterociclo sustituido con metoxi con aplicaciones en química medicinal.
1-(1-metil-1H-1,2,3-triazol-4-carbonil)piperidina: Un derivado de triazol-piperidina con características estructurales similares.
2-metoxipirimidina: Una pirimidina sustituida con metoxi más simple utilizada en diversas síntesis químicas .
Singularidad
5-metoxi-2-{[1-(1-metil-1H-1,2,3-triazol-4-carbonil)piperidin-4-il]oxi}pirimidina es única debido a la combinación de sus porciones triazol, piperidina y pirimidina, que confieren propiedades químicas y biológicas distintas. Esta complejidad estructural permite interacciones versátiles con dianas biológicas y diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C14H18N6O3 |
|---|---|
Peso molecular |
318.33 g/mol |
Nombre IUPAC |
[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
InChI |
InChI=1S/C14H18N6O3/c1-19-9-12(17-18-19)13(21)20-5-3-10(4-6-20)23-14-15-7-11(22-2)8-16-14/h7-10H,3-6H2,1-2H3 |
Clave InChI |
ORBWBQDFPKWSBS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12267660.png)
![5-Methyl-4-{5-[6-(piperidin-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12267668.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]quinoxaline](/img/structure/B12267673.png)
![5-(pyridin-4-yl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12267680.png)
![N-[(2-chlorophenyl)methyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12267687.png)


![5-Methyl-4-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12267709.png)
![N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12267714.png)
![1-[(2-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide](/img/structure/B12267718.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267722.png)
![6-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12267728.png)
![5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole](/img/structure/B12267729.png)
![4-Chloro-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12267735.png)
